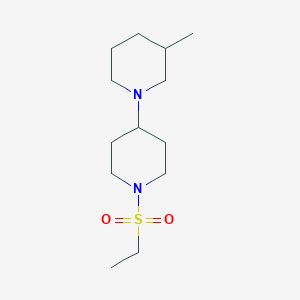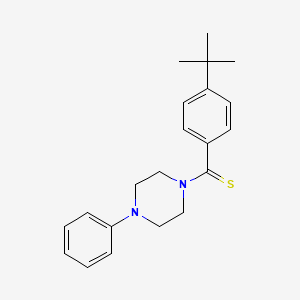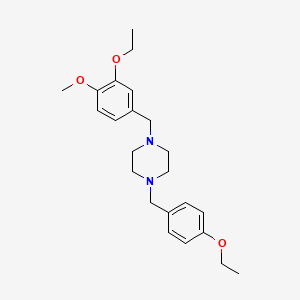![molecular formula C20H26N4S2 B14920784 (2E,2'E)-1,1'-ethane-1,2-diylbis{1-methyl-2-[4-(methylsulfanyl)benzylidene]hydrazine}](/img/structure/B14920784.png)
(2E,2'E)-1,1'-ethane-1,2-diylbis{1-methyl-2-[4-(methylsulfanyl)benzylidene]hydrazine}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)BENZALDEHYDE 1-METHYL-1-[2-(1-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}HYDRAZINO)ETHYL]HYDRAZONE is a complex organic compound characterized by the presence of multiple functional groups, including aldehyde, hydrazone, and methylsulfanyl groups
Preparation Methods
The synthesis of 4-(METHYLSULFANYL)BENZALDEHYDE 1-METHYL-1-[2-(1-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}HYDRAZINO)ETHYL]HYDRAZONE typically involves multi-step reactions. One common synthetic route starts with the preparation of 4-(methylsulfanyl)benzaldehyde, which is then reacted with hydrazine derivatives to form the hydrazone intermediate. The final step involves the condensation of the hydrazone intermediate with 1-methyl-2-{[4-(methylsulfanyl)phenyl]methylene}hydrazine under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazone group can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(METHYLSULFANYL)BENZALDEHYDE 1-METHYL-1-[2-(1-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}HYDRAZINO)ETHYL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls and inhibit growth.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit bacterial enzymes by forming stable complexes with them, thereby disrupting essential metabolic pathways. The hydrazone group plays a crucial role in binding to the active sites of enzymes, while the methylsulfanyl groups enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells .
Comparison with Similar Compounds
Similar compounds include:
4-(METHYLSULFANYL)BENZALDEHYDE: Shares the methylsulfanyl and aldehyde groups but lacks the hydrazone functionality.
1-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLENE}HYDRAZINE: Contains the hydrazine and methylsulfanyl groups but does not have the aldehyde group.
4-ETHYNYLTHIOANISOLE: Similar in having a methylsulfanyl group but differs in the presence of an ethynyl group instead of the aldehyde and hydrazone groups.
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H26N4S2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis[(E)-(4-methylsulfanylphenyl)methylideneamino]ethane-1,2-diamine |
InChI |
InChI=1S/C20H26N4S2/c1-23(21-15-17-5-9-19(25-3)10-6-17)13-14-24(2)22-16-18-7-11-20(26-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3/b21-15+,22-16+ |
InChI Key |
JZHBJWZSMROKTM-YHARCJFQSA-N |
Isomeric SMILES |
CN(/N=C/C1=CC=C(C=C1)SC)CCN(/N=C/C2=CC=C(C=C2)SC)C |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=C(C=C1)SC)N=CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-16-(2-chlorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14920707.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B14920711.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycylglycinate](/img/structure/B14920716.png)

![(4-Benzylpiperidin-1-yl)[1-(4-ethylbenzyl)piperidin-3-yl]methanone](/img/structure/B14920724.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B14920739.png)


![N-(4-{[4-(3-phenoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14920762.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]naphthalene-1-carbohydrazide](/img/structure/B14920765.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B14920770.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enamide](/img/structure/B14920776.png)
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide](/img/structure/B14920782.png)
![N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14920787.png)
